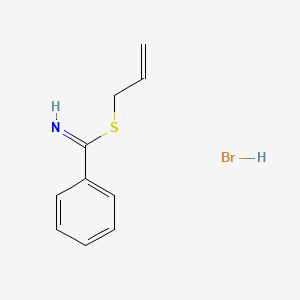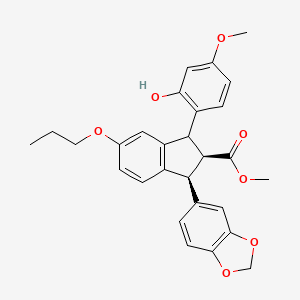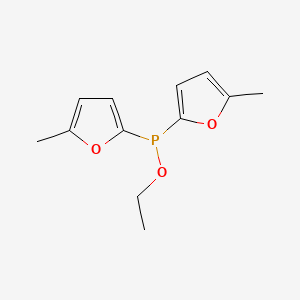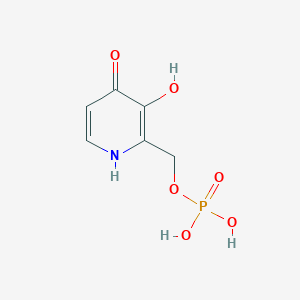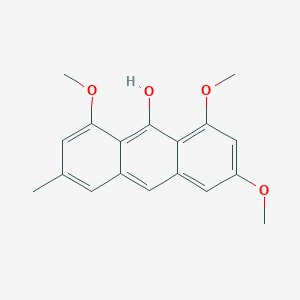silane CAS No. 138172-97-1](/img/structure/B14276854.png)
[(4,6-Dimethylhept-5-en-1-yn-4-yl)oxy](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,6-Dimethylhept-5-en-1-yn-4-yl)oxysilane is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a silane group attached to a hydrocarbon chain with both double and triple bonds. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dimethylhept-5-en-1-yn-4-yl)oxysilane typically involves the reaction of an appropriate alkyne with a silane reagent under specific conditions. One common method is the hydrosilylation of 4,6-dimethylhept-5-en-1-yne with trimethylsilane in the presence of a platinum catalyst. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of (4,6-Dimethylhept-5-en-1-yn-4-yl)oxysilane may involve continuous flow processes where the reactants are fed into a reactor containing the catalyst. This method allows for better control over reaction conditions and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
(4,6-Dimethylhept-5-en-1-yn-4-yl)oxysilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the triple bond to a double bond or single bond.
Substitution: The silane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents such as chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Alkenes and alkanes.
Substitution: Halogenated silanes.
Aplicaciones Científicas De Investigación
(4,6-Dimethylhept-5-en-1-yn-4-yl)oxysilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in modifying biomolecules for enhanced stability and functionality.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of silicone-based materials and coatings.
Mecanismo De Acción
The mechanism of action of (4,6-Dimethylhept-5-en-1-yn-4-yl)oxysilane involves its interaction with various molecular targets. The silane group can form strong bonds with oxygen, nitrogen, and other electronegative atoms, making it useful in forming stable complexes. The presence of double and triple bonds allows for versatile reactivity, enabling the compound to participate in a wide range of chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
- (4,6-Dimethylhept-5-en-1-yn-4-yl)oxysilane
- (4,6-Dimethylhept-5-en-1-yn-4-yl)oxysilane
Uniqueness
(4,6-Dimethylhept-5-en-1-yn-4-yl)oxysilane is unique due to its specific combination of a silane group with a hydrocarbon chain containing both double and triple bonds. This structural feature imparts distinct reactivity and stability, making it valuable in various applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
138172-97-1 |
|---|---|
Fórmula molecular |
C12H22OSi |
Peso molecular |
210.39 g/mol |
Nombre IUPAC |
4,6-dimethylhept-5-en-1-yn-4-yloxy(trimethyl)silane |
InChI |
InChI=1S/C12H22OSi/c1-8-9-12(4,10-11(2)3)13-14(5,6)7/h1,10H,9H2,2-7H3 |
Clave InChI |
PWKYRXHTDJLSBG-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(C)(CC#C)O[Si](C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



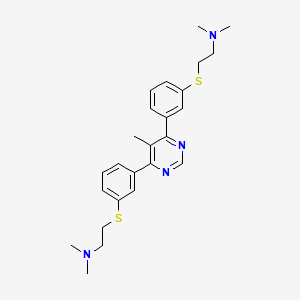
![3-[(1-Bromo-2-methoxypropan-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene](/img/structure/B14276799.png)
![2-[(2-Heptylphenoxy)methyl]oxirane](/img/structure/B14276800.png)
![2-Propenoic acid, 2-methyl-, 2-hydroxy-3-[(2-hydroxybutyl)[2-(2-oxo-1-imidazolidinyl)ethyl]amino]propyl ester](/img/structure/B14276805.png)
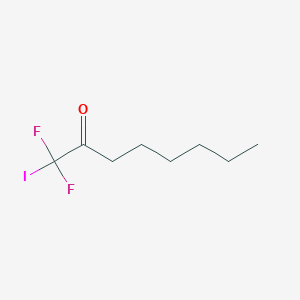
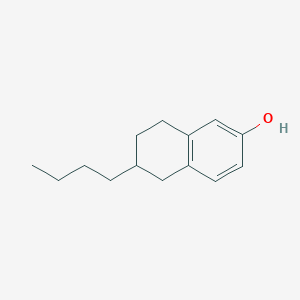
![Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]-](/img/structure/B14276823.png)
